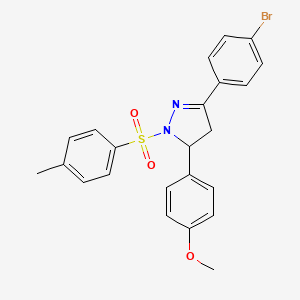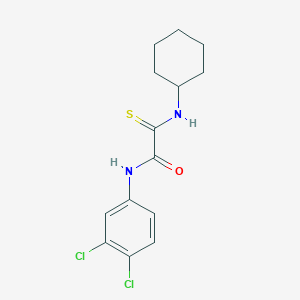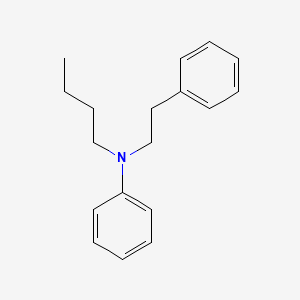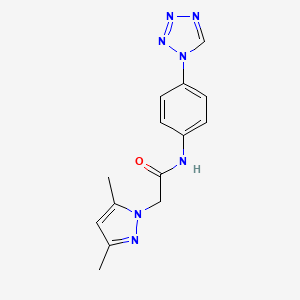![molecular formula C24H25N3O6 B2551332 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 887224-63-7](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features both benzofuran and pyrimidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves multiple steps. Typically, the synthetic route includes:
Formation of the benzofuran derivative.
Cyclization to introduce the pyrimidine ring.
Subsequent functionalization to attach the acetamide moiety.
Industrial Production Methods
Industrial production of this compound, while less documented, would likely involve optimization of these synthetic steps for scalability. Key factors would include reaction yield, purity, and cost-effectiveness. Process intensification techniques and continuous flow reactors might be utilized to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: : Modifying the oxidative state of its functional groups.
Reduction: : Especially at the carbonyl groups.
Substitution: : On the aromatic rings and acetamide side chain.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂.
Reduction Reagents: : NaBH₄, LiAlH₄.
Substitution Reagents: : Halogens, nucleophiles under Lewis acid or base catalysis.
Major Products Formed
Depending on the reaction type:
Oxidation: : Conversion of alkyl chains to carboxylic acids.
Reduction: : Alcohol formation.
Substitution: : Introduction of new functional groups on aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology
Investigated for its potential interactions with biological macromolecules.
Medicine
Potential pharmacological activity, including enzyme inhibition or receptor modulation.
Examined for antimicrobial and anticancer properties.
Industry
Employed in material sciences for developing new functional materials.
Applied in the synthesis of specialty chemicals and advanced polymers.
Wirkmechanismus
Molecular Targets: : Interacts with enzymes, proteins, and receptors.
Pathways Involved: : Potential inhibition of enzymatic activity or blocking of receptor sites, depending on its structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The combination of benzofuran and pyrimidine rings offers a distinctive structural motif that is less common.
The specific positioning of functional groups enhances its reactivity and biological activity.
Similar Compounds
Other benzofuran-pyrimidine derivatives.
Compounds like 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl) derivatives.
N-(3,4-dimethoxyphenyl)acetamide analogues.
Eigenschaften
CAS-Nummer |
887224-63-7 |
|---|---|
Molekularformel |
C24H25N3O6 |
Molekulargewicht |
451.479 |
IUPAC-Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O6/c1-4-5-12-26-23(29)22-21(16-8-6-7-9-17(16)33-22)27(24(26)30)14-20(28)25-15-10-11-18(31-2)19(13-15)32-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
LOKAMGVKASVZOE-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)
![N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2551250.png)

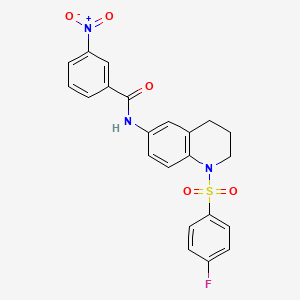


![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
